5-Ethyl-1,2-oxazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKNTFMXGJRJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. However, specific literature on 5-Ethyl-1,2-oxazol-4-amine hydrochloride is limited. A general approach might involve the reaction of an ethyl-substituted aldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization using a dehydrating agent.
Detailed Synthetic Steps
Preparation of Oxime Precursor :
- React an ethyl-substituted aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.
- The reaction mixture is heated under reflux conditions to form the oxime.
-
- The oxime is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.
- This step requires careful control of temperature and reaction conditions to optimize yield and minimize side products.
Formation of Hydrochloride Salt :
- The resulting oxazole is then converted into its hydrochloride salt by reaction with hydrochloric acid in a suitable solvent.
Alternative Methods
Alternative methods might involve different starting materials or conditions, such as using other dehydrating agents or varying the solvent and temperature conditions to improve yield and purity.
Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| General Route | Ethyl-substituted aldehyde, hydroxylamine hydrochloride, POCl3 | Reflux, then cyclization at controlled temperature | Variable | High if optimized |
| Alternative Methods | Different dehydrating agents, solvents | Varying temperatures and solvents | Variable | Dependent on conditions |
Research Findings
- Yield and Purity : The yield and purity of This compound can be significantly improved by optimizing reaction conditions, such as temperature, solvent choice, and the ratio of reagents.
- Scalability : For industrial production, continuous flow reactors and automated systems can enhance efficiency and consistency.
- Environmental Impact : The choice of solvents and reagents should be tailored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
Pharmacological Applications
Neuropharmacology:
Recent studies indicate that compounds related to 5-Ethyl-1,2-oxazol-4-amine hydrochloride may act as modulators of neurodegenerative processes. For instance, novel oxazole-based ligands have been identified as effective inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegeneration. These compounds demonstrated the ability to reduce α-synuclein dimerization and enhance protein phosphatase 2A activity, suggesting therapeutic potential in conditions like Parkinson's disease .
CNS Disorders:
The compound has been associated with the treatment of various central nervous system (CNS) disorders. It has shown promise as a partial agonist for trace amine-associated receptors (TAARs), which are linked to several conditions including schizophrenia, bipolar disorder, and ADHD. The pharmacological profile suggests that it could offer therapeutic benefits with fewer side effects compared to traditional antipsychotics .
Synthetic Applications
Synthetic Methodologies:
this compound serves as a precursor in the synthesis of various benzoxazole derivatives. These derivatives are notable for their broad biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Recent advancements in synthetic strategies have improved yields and reduced reaction times using greener methodologies such as solvent-free conditions and recyclable catalysts .
Antimicrobial Properties:
Research highlights that benzoxazole derivatives synthesized from this compound exhibit significant antimicrobial activity. These compounds have been evaluated against various pathogens, showcasing their potential utility in developing new antibiotics .
Anticancer Activity:
Some derivatives have also demonstrated cytotoxic effects against cancer cell lines. For example, studies have shown that certain benzoxazole derivatives can inhibit the growth of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) effectively .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of oxazole-based compounds in mouse models of Parkinson’s disease. The results indicated that these compounds could restore motor stability and reduce neuroinflammation, supporting their potential as therapeutic agents for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of benzoxazole derivatives from this compound and tested their antimicrobial efficacy against Staphylococcus aureus and E. coli. The findings revealed promising antibacterial activity, indicating the compound's potential in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the growth of bacteria or fungi through interference with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and proteins essential for microbial survival .
Comparison with Similar Compounds
Structural Analogues in the Oxazole/Oxadiazole Family
The following table summarizes key structural and physicochemical properties of 5-ethyl-1,2-oxazol-4-amine hydrochloride and related compounds:
Key Comparative Findings
Ring System Differences
- Oxazole vs. Oxadiazole : The oxazole ring (1 oxygen, 1 nitrogen) in the target compound is less electron-deficient than the 1,2,4-oxadiazole ring (2 nitrogens, 1 oxygen) in analogues like [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride. This difference impacts electronic properties and binding affinity in biological systems .
- Hydrogen Bonding : Oxadiazole-containing compounds (e.g., CAS 1332531-32-4) exhibit higher hydrogen bond acceptor counts (up to 5) due to additional nitrogen atoms, enhancing solubility and crystal packing efficiency .
Substituent Effects
- Ethyl vs.
- Aromatic Extensions: Compounds with methoxyphenoxy substituents (e.g., CAS 1332531-32-4) show significantly higher molecular weights and topological polar surface areas (60.2 Ų), making them suitable for targeting hydrophobic pockets in proteins .
Commercial Availability
- The target compound and its oxadiazole-based analogues (e.g., QZ-0465, CAS 946667-66-9) are available from suppliers like Combi-Blocks and Enamine Ltd. at purities ≥95%, indicating their utility as building blocks in drug discovery .
Biological Activity
5-Ethyl-1,2-oxazol-4-amine hydrochloride is a compound characterized by its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar oxazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain oxazole-based compounds exhibited greater cytotoxic activity than doxorubicin against human leukemia cell lines (CEM-13, MT-4) and breast adenocarcinoma (MCF-7) cell lines . These findings suggest that modifications in the oxazole structure can enhance biological potency.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its activity may involve interactions with specific molecular targets such as enzymes or receptors. Compounds containing oxazole rings often participate in hydrogen bonding and π-π interactions, which may stabilize their binding to biological targets.
Comparative Analysis of Oxazole Derivatives
To better understand the unique properties of this compound, a comparison with other related compounds is beneficial. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C5H8N2O | Ethyl group at position 5 |
| 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride | C7H10N2O | Methyl group at position 5 alters properties |
| 5-Ethyl-1,2,4-oxadiazol-3-amine | C6H8N4O | Contains an additional nitrogen atom |
The distinct ethyl substitution at position 5 differentiates this compound from its analogs and may enhance its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxazole derivatives:
- Cytotoxicity Studies : A series of oxazole derivatives were tested against various cancer cell lines. The results indicated that specific modifications could lead to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Research involving molecular docking has shown that oxazole derivatives can interact favorably with target proteins involved in cancer progression. This suggests a potential for developing new anticancer agents based on the oxazole scaffold .
- Stability Assessments : Stability studies on related compounds indicated that certain structural features contribute to enhanced stability and bioavailability in physiological conditions. For instance, modifications that prevent hydrolysis or degradation were noted as beneficial for maintaining efficacy over time .
Q & A
Basic: What synthetic routes are available for preparing 5-Ethyl-1,2-oxazol-4-amine hydrochloride with high purity?
Answer:
The compound can be synthesized via cyclization, oxidation, and rearrangement steps. A "one-pot" process combining these steps improves efficiency and yield. For example, mercaptoacetic acid methyl ester and acrylonitrile derivatives can serve as precursors, with cyclization under acidic conditions forming the oxazole core. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, as confirmed by HPLC and elemental analysis .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
- Spectroscopy : Use - and -NMR to confirm the oxazole ring and ethyl substituent. Key signals include a singlet for the amine proton (~5.2 ppm) and triplet-quartet splitting for the ethyl group.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 211.6 (CHClNO).
- Elemental Analysis : Match calculated values (e.g., C: 43.07%, H: 5.42%, N: 16.82%) to experimental results to confirm stoichiometry .
Basic: How can discrepancies in NMR data during structural validation be resolved?
Answer:
Contradictions in proton splitting patterns or unexpected shifts often arise from solvent effects, tautomerism, or impurities. To resolve:
Re-measure in deuterated DMSO or CDCl to assess solvent dependency.
Perform 2D NMR (COSY, HSQC) to confirm connectivity.
Compare experimental data with computed spectra (DFT/B3LYP) for tautomeric forms .
Advanced: What crystallographic methods are suitable for determining its solid-state structure?
Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement .
- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and hydrogen bonding networks. Validate geometry with WinGX’s PARST and PLATON tools .
Advanced: How do hydrogen-bonding patterns influence its crystal packing?
Answer:
The amine and chloride groups form N–H⋯Cl and N–H⋯O hydrogen bonds, creating 1D chains or 2D sheets. Graph-set analysis (using Etter’s notation) identifies motifs like for dimeric interactions. Computational tools (Mercury, CrystalExplorer) model these interactions and predict stability under thermal stress .
Advanced: What experimental strategies validate its role in pharmacological target studies?
Answer:
- Receptor Binding Assays : Use radiolabeled analogs (e.g., -tagged) to quantify affinity for ion channels or enzymes.
- Functional Studies : Apply patch-clamp electrophysiology to assess modulation of Ca-activated pathways (e.g., T16Ainh-A01 analogs in smooth muscle cells) .
- SAR Analysis : Modify the ethyl or oxazole moiety to correlate structural changes with activity trends.
Safety and Handling: What protocols mitigate risks during laboratory use?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
